molecular formula C21H21ClN2O4S2 B11043407 Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate

Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate

Cat. No.: B11043407
M. Wt: 465.0 g/mol
InChI Key: FPQZCIROVHLCNH-UHFFFAOYSA-N
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Description

Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-chloro-1,3-benzothiazole.

    Introduction of the Sulfanyl Group: The 2-chloro-1,3-benzothiazole is then reacted with a thiol compound, such as 5-chlorothiophenol, to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetylated intermediate.

    Coupling with Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: The final step involves coupling the acetylated intermediate with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles

Scientific Research Applications

Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives are known for their biological activities, and this compound is no exception.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-([[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino)-1,3-thiazole-5-carboxylate
  • N’-(1,3-benzothiazol-2-yl)-arylamide derivatives

Uniqueness

Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate is unique due to the presence of the 5-chloro-1,3-benzothiazol-2-yl moiety, which imparts specific chemical and biological properties. The combination of the benzothiazole ring with the sulfanyl and acetyl groups enhances its potential as a bioactive compound.

Properties

Molecular Formula

C21H21ClN2O4S2

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 3-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C21H21ClN2O4S2/c1-3-28-20(26)11-16(13-4-7-15(27-2)8-5-13)23-19(25)12-29-21-24-17-10-14(22)6-9-18(17)30-21/h4-10,16H,3,11-12H2,1-2H3,(H,23,25)

InChI Key

FPQZCIROVHLCNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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